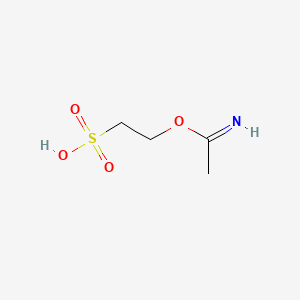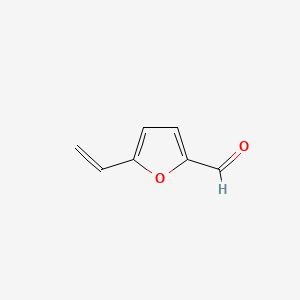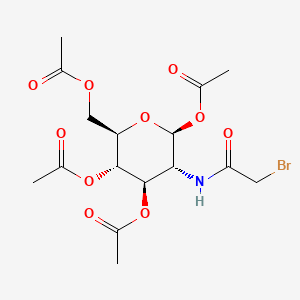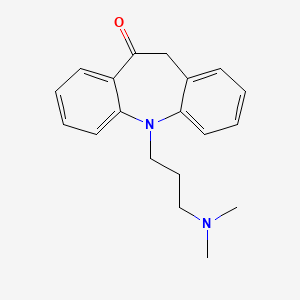
腋窝素
描述
Axillarine is a pyrrolizidine alkaloid isolated from the seeds of Crotalaria axillaris. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse biological activities and potential toxicity.
科学研究应用
Chemistry: Axillarine serves as a model compound for studying the biosynthesis and chemical properties of pyrrolizidine alkaloids.
Biology: Research on axillarine includes its effects on various biological systems, particularly its toxicological impact on liver cells.
Medicine: Axillarine’s potential medicinal applications are being explored, including its use as a lead compound for developing new drugs with anticancer and antimicrobial properties.
Industry: While industrial applications are limited, axillarine’s unique chemical properties make it a candidate for further research in developing natural product-based pesticides and pharmaceuticals
准备方法
Axillarine can be synthesized through several routes, primarily involving the extraction from natural sources such as Crotalaria axillaris seeds. The synthetic route typically involves the isolation of the compound using chromatographic techniques followed by purification.
化学反应分析
Axillarine undergoes various chemical reactions, including:
Oxidation: Axillarine can be oxidized to form corresponding N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert axillarine into its reduced forms, which may have different biological activities.
Substitution: Axillarine can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
作用机制
The mechanism of action of axillarine involves its interaction with cellular macromolecules, leading to various biological effects. Axillarine is known to form DNA adducts, which can result in mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, leading to disruptions in cellular processes and potential cell death .
相似化合物的比较
Axillarine is structurally similar to several other pyrrolizidine alkaloids, including:
Axillaridine: Another alkaloid isolated from , with similar biological activities.
Aucherine: A related compound with distinct structural differences but similar toxicological properties.
Othonnine: Another pyrrolizidine alkaloid with comparable chemical properties.
属性
IUPAC Name |
5,6-dihydroxy-6-(1-hydroxyethyl)-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-9(2)13-15(21)18(24,10(3)20)17(23)25-8-11-4-6-19-7-5-12(14(11)19)26-16(13)22/h4,9-10,12-15,20-21,24H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRXNDIMGIXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941403 | |
| Record name | 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19637-66-2 | |
| Record name | NSC211515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Axillarine and what are its key spectroscopic features?
A1: Axillarine is a pyrrolizidine alkaloid. While its full chemical formula isn't explicitly provided in the abstracts, its structure was elucidated using various spectroscopic techniques. [, ] Key methods included:
- MS (Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern of the molecule. []
- IR (Infrared Spectroscopy): Provided information about the functional groups present in axillarine, such as hydroxyl groups and carbonyl groups. []
- NMR (Nuclear Magnetic Resonance) Spectroscopy:
- 1H NMR: Revealed information about the hydrogen atoms and their environment within the molecule. One interesting observation was the chemical shift difference between the signals due to the non-equivalent C(9) protons in alkaloids derived from retronecine, which axillarine is related to. []
- 13C NMR: Provided information about the carbon atoms within the molecule. Researchers noted an unusual phenomenon where the C-19 signal was clearly visible in the 13C NMR spectrum of axillarine A (a related compound), but the corresponding 19-CH3 signal was absent in the 1H NMR spectrum. []
- DEPT (Distortionless Enhancement by Polarization Transfer): Helped to determine the number of hydrogen atoms attached to each carbon atom. []
Q2: The abstracts mention "axillarine hydrobromide ethanol solvate". What is the relevance of this form?
A2: Researchers determined the crystal structure of axillarine hydrobromide ethanol solvate using X-ray crystallography. [, ] This salt form, crystallized with ethanol molecules within the crystal lattice, likely provided better stability and crystal formation for analysis compared to the free base form of axillarine. Studying the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can help understand its interactions with other molecules.
Q3: Axillarine is noted as a pyrrolizidine alkaloid. Are there other related alkaloids found in the same plant source?
A3: Yes, axillarine was initially isolated from Crotalaria axillaris seeds alongside another alkaloid called axillaridine. [] The structures of these two alkaloids are significant because they provide insight into the biosynthesis of pyrrolizidine alkaloids with macrocyclic diester rings. Furthermore, Pachysandra axillaris has yielded a variety of related steroidal alkaloids, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-1-methyl-1,2,3,7,8,9,10,11,12,12a-decahydro-7,10a-methano[1]benzoxocino[8,7,6-def]quinoline-5,8-diol](/img/structure/B1195145.png)

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)



![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)

![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)
![3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one](/img/structure/B1195165.png)




